molecular formula C7H15N B1619797 2,2,3,3-Tetramethylazetidine CAS No. 22606-87-7

2,2,3,3-Tetramethylazetidine

Cat. No.: B1619797
CAS No.: 22606-87-7
M. Wt: 113.2 g/mol
InChI Key: TXHIFFBQDXPZOA-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylazetidine is a four-membered nitrogen-containing heterocycle It is a derivative of azetidine, characterized by the presence of four methyl groups attached to the second and third carbon atoms of the azetidine ring

Mechanism of Action

Target of Action

The primary targets of 2,2,3,3-Tetramethylazetidine are currently unknown. This compound is a cyclic organic compound with the molecular formula C7H15N . It is widely used as a ligand in organometallic chemistry and as a solvent in organic synthesis. .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The compound is structurally similar to azetidines, which have been prepared by various methods including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its use as a ligand in organometallic chemistry and as a solvent in organic synthesis, it may have potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetramethylazetidine can be achieved through several methods. One common approach involves the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2). This method allows for the rapid formation of bis-functionalized azetidines . Another method involves the use of aziridines as starting materials, which can be alkylated to form azetidines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethylazetidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines.

Scientific Research Applications

2,2,3,3-Tetramethylazetidine has several applications in scientific research:

Comparison with Similar Compounds

2,2,3,3-Tetramethylazetidine can be compared with other similar compounds, such as:

    Azetidine: The parent compound, which lacks the four methyl groups.

    2,2,3,3-Tetramethylbutane: A structurally similar compound with a different functional group.

    2,2,3,3-Tetramethylcyclobutane: Another four-membered ring compound with similar steric properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

2,2,3,3-tetramethylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2)5-8-7(6,3)4/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHIFFBQDXPZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338174
Record name 2,2,3,3-Tetramethylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22606-87-7
Record name 2,2,3,3-Tetramethylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-tetramethylazetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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